

# Application Notes: Utilizing the PAM1 Matrix for Aligning Closely Related Protein Sequences

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## Compound of Interest

Compound Name: PAM1

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## Introduction

In the fields of molecular biology, bioinformatics, and drug development, the precise alignment of protein sequences is fundamental to understanding evolutionary relationships, predicting protein function, and identifying conserved domains. For sequences that are very similar, a scoring matrix that is sensitive to the earliest and most probable mutational events is required. The Point Accepted Mutation 1 (**PAM1**) matrix is an invaluable tool for this purpose, specifically designed for the alignment of closely related protein sequences.<sup>[1]</sup>

The **PAM1** matrix was developed by Margaret Dayhoff and her colleagues based on the analysis of 1572 observed mutations in 71 families of proteins that shared at least 85% sequence identity.<sup>[1][2][3]</sup> The "1" in **PAM1** signifies an evolutionary distance of one PAM unit, which corresponds to one accepted point mutation per 100 amino acids, or 1% divergence.<sup>[4][5][6]</sup> An "accepted" mutation is a change in an amino acid that has been incorporated into a protein and passed on to its progeny, implying it did not negatively affect the protein's function to a degree that it was eliminated by natural selection.<sup>[1][3]</sup>

These application notes provide a detailed protocol for using the **PAM1** matrix within the framework of the Needleman-Wunsch algorithm for global sequence alignment, a common task for researchers comparing homologous proteins.

## Data Presentation: The PAM1 Log-Odds Matrix

The **PAM1** matrix is a log-odds matrix, where the scores are derived from the observed frequencies of amino acid substitutions in closely related proteins.<sup>[1][7]</sup> A positive score for a pair of amino acids indicates that the substitution is observed more frequently than would be expected by chance, while a negative score indicates the substitution is less frequent. A score of zero suggests the substitution occurs at a rate expected by chance.<sup>[8]</sup>

The scores are calculated to reflect the logarithm of the probability of two amino acids being aligned due to homology, divided by the probability of them being aligned by chance. This logarithmic scale allows for the simple summation of scores to determine the overall score of an alignment.<sup>[1]</sup>

Table 1: **PAM1** Log-Odds Scoring Matrix

| A | R      | N      | D      | C      | Q      | E      | G      | H      | I      | L      | K      | M      | F      | P      | S      | T      | W      | Y      | V      |        |
|---|--------|--------|--------|--------|--------|--------|--------|--------|--------|--------|--------|--------|--------|--------|--------|--------|--------|--------|--------|--------|
| A | 1<br>3 | -<br>3 | -<br>2 | -<br>1 | -<br>2 | -<br>1 | 0      | 1      | -<br>3 | -<br>2 | -<br>3 | -<br>2 | -<br>2 | -<br>4 | 1      | 2      | 1      | -<br>6 | -<br>4 | 0      |
| R | -<br>3 | 1<br>6 | -<br>1 | -<br>3 | -<br>4 | 1      | -<br>1 | -<br>4 | 1      | -<br>3 | -<br>4 | 3      | -<br>2 | -<br>5 | -<br>1 | 0      | -<br>2 | 2      | -<br>4 | -<br>3 |
| N | -<br>2 | -<br>1 | 1<br>1 | 3      | -<br>4 | 0      | 1      | 0      | 2      | -<br>3 | -<br>4 | 1      | -<br>3 | -<br>4 | -<br>2 | 2      | 0      | -<br>5 | -<br>2 | -<br>3 |
| D | -<br>1 | -<br>3 | 3      | 1<br>0 | -<br>6 | 1      | 3      | 0      | 0      | -<br>4 | -<br>5 | 0      | -<br>4 | -<br>6 | -<br>2 | 1      | 0      | -<br>8 | -<br>4 | -<br>3 |
| C | -<br>2 | -<br>4 | -<br>4 | -<br>6 | 2<br>0 | -<br>5 | -<br>6 | -<br>4 | -<br>4 | -<br>2 | -<br>6 | -<br>5 | -<br>5 | -<br>5 | -<br>3 | 0      | -<br>2 | -<br>8 | 0      | -<br>2 |
| Q | -<br>1 | 1      | 0      | 1      | -<br>5 | 1<br>2 | 3      | -<br>3 | 3      | -<br>3 | -<br>2 | 1      | 0      | -<br>5 | 0      | -<br>1 | -<br>1 | -<br>5 | -<br>4 | -<br>2 |
| E | 0      | -<br>1 | 1      | 3      | -<br>6 | 3      | 1<br>1 | -<br>1 | 0      | -<br>3 | -<br>4 | 0      | -<br>3 | -<br>6 | -<br>1 | 0      | 0      | -<br>7 | -<br>4 | -<br>2 |
| G | 1      | -<br>4 | 0      | 0      | -<br>4 | -<br>3 | -<br>1 | 1      | -<br>4 | -<br>5 | -<br>5 | -<br>3 | -<br>4 | -<br>5 | -<br>1 | 1      | -<br>1 | -<br>8 | -<br>6 | -<br>2 |
| H | -<br>3 | 1      | 2      | 0      | -<br>4 | 3      | 0      | -<br>4 | 1<br>4 | -<br>4 | -<br>3 | 0      | -<br>2 | -<br>3 | 0      | -<br>1 | -<br>2 | -<br>3 | -<br>1 | -<br>3 |
| I | -<br>2 | -<br>3 | -<br>3 | -<br>4 | -<br>2 | -<br>3 | -<br>3 | -<br>5 | -<br>4 | 1<br>4 | 2      | -<br>3 | 2      | 0      | -<br>3 | -<br>2 | 0      | -<br>6 | -<br>3 | 4      |
| L | -<br>3 | -<br>4 | -<br>4 | -<br>5 | -<br>6 | -<br>2 | -<br>4 | -<br>5 | -<br>3 | 2      | 1<br>1 | -<br>3 | 4      | 2      | -<br>3 | -<br>3 | -<br>2 | -<br>2 | -<br>1 | 2      |
| K | -<br>2 | 3      | 1      | 0      | -<br>5 | 1      | 0      | -<br>3 | 0      | -<br>3 | -<br>3 | 1<br>3 | 0      | -<br>6 | -<br>1 | 0      | 0      | -<br>4 | -<br>4 | -<br>3 |
| M | -<br>2 | -<br>2 | -<br>3 | -<br>4 | -<br>5 | 0      | -<br>3 | -<br>4 | -<br>2 | 2      | 4      | 0      | 1<br>5 | 0      | -<br>2 | -<br>2 | -<br>1 | -<br>4 | -<br>3 | 2      |
| F | -<br>4 | -<br>5 | -<br>4 | -<br>6 | -<br>5 | -<br>5 | -<br>6 | -<br>5 | -<br>3 | 0      | 2      | -<br>6 | 0      | 1<br>6 | -<br>4 | -<br>3 | -<br>3 | 0      | 5      | -<br>1 |

|   |   |   |   |   |   |   |   |   |   |   |   |   |   |   |   |   |   |   |   |   |
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| P | 1 | - | - | - | - | 0 | - | - | 0 | - | - | - | - | - | 1 | 1 | 0 | - | - | - |
|   |   | 1 | 2 | 2 | 3 |   | 1 | 1 |   | 3 | 3 | 1 | 2 | 4 | 4 |   |   | 6 | 5 | 1 |
| S | 2 | 0 | 2 | 1 | 0 | - | 0 | 1 | - | - | - | 0 | - | - | 1 | 9 | 2 | - | - | - |
|   |   |   |   |   |   | 1 |   |   | 1 | 2 | 3 |   | 2 | 3 |   |   |   | 2 | 3 | 1 |
| T | 1 | - | 0 | 0 | - | - | 0 | - | - | 0 | - | 0 | - | - | 0 | 2 | 1 | - | - |   |
|   |   | 2 |   |   | 2 | 1 |   | 1 | 2 |   | 2 |   | 1 | 3 |   |   | 0 | 5 | 3 | 0 |
| W | - | 2 | - | - | - | - | - | - | - | - | - | - | - | 0 | - | - | - | 2 | - | - |
|   | 6 |   | 5 | 8 | 8 | 5 | 7 | 8 | 3 | 6 | 2 | 4 | 4 |   | 6 | 2 | 5 | 7 | 1 | 6 |
| Y | - | - | - | - | 0 | - | - | - | - | - | - | - | - | 5 | - | - | - | - | 1 | - |
|   | 4 | 4 | 2 | 4 |   | 4 | 4 | 6 | 1 | 3 | 1 | 4 | 3 |   | 5 | 3 | 3 | 1 | 6 | 2 |
| V | 0 | - | - | - | - | - | - | - | - | 4 | 2 | - | 2 | - | - | - | 0 | - | - | 1 |
|   |   | 3 | 3 | 3 | 2 | 2 | 2 | 2 | 3 |   |   | 3 |   | 1 | 1 | 1 |   | 6 | 2 | 2 |

Note: Scores are for illustrative purposes and may vary slightly between different implementations.

## Experimental Protocols

### Protocol 1: Global Alignment of Closely Related Protein Sequences using Needleman-Wunsch and the PAM1 Matrix

This protocol details the steps for performing a global alignment of two protein sequences, which aims to find the optimal alignment over their entire lengths.[9]

Objective: To find the highest-scoring global alignment between two closely related protein sequences using the **PAM1** substitution matrix.

Materials:

- Two protein sequences to be aligned (e.g., Seq1: GSAQVK and Seq2: GNPQLK).
- **PAM1** Log-Odds Scoring Matrix (Table 1).

- A pre-defined linear gap penalty (e.g., -8).

#### Methodology:

The Needleman-Wunsch algorithm uses dynamic programming to solve this problem by breaking it down into a series of smaller, overlapping subproblems.[\[10\]](#)[\[11\]](#)

#### Step 1: Initialization of the Scoring Matrix

- Create a 2D matrix (F) with dimensions (length of Seq1 + 1) x (length of Seq2 + 1).
- Set the top-left cell, F(0,0), to 0.
- Fill the first row and first column based on the cumulative gap penalty. For a gap penalty of d,  $F(i,0) = i * d$  and  $F(0,j) = j * d$ .

#### Step 2: Matrix Filling

- Iterate through the matrix from the top-left cell F(1,1) to the bottom-right cell.
- For each cell F(i,j), calculate three possible scores:
  - Match/Mismatch (Diagonal):  $\text{Score}_{\text{diag}} = F(i-1, j-1) + S(\text{Seq1}_i, \text{Seq2}_j)$ , where S is the score from the **PAM1** matrix for the amino acids at position i in Seq1 and j in Seq2.
  - Gap in Seq2 (From Above):  $\text{Score}_{\text{up}} = F(i-1, j) + d$
  - Gap in Seq1 (From Left):  $\text{Score}_{\text{left}} = F(i, j-1) + d$
- Set the value of F(i,j) to the maximum of these three scores:  $F(i,j) = \max(\text{Score}_{\text{diag}}, \text{Score}_{\text{up}}, \text{Score}_{\text{left}})$ .
- Keep a record (a pointer) in each cell to indicate which of the three possibilities resulted in the maximum score. This will be used for the traceback.

#### Step 3: Traceback and Alignment Construction

- Start at the bottom-right cell of the matrix.

- Follow the pointers back to the top-left cell (F(0,0)).
  - If the pointer comes from the diagonal cell (F(i-1, j-1)), it represents a match or mismatch. Align the amino acid from Seq1 at position i with the amino acid from Seq2 at position j.
  - If the pointer comes from the cell above (F(i-1, j)), it represents a gap in Seq2. Align the amino acid from Seq1 at position i with a gap ('-').
  - If the pointer comes from the cell to the left (F(i, j-1)), it represents a gap in Seq1. Align a gap ('-') with the amino acid from Seq2 at position j.
- Construct the final alignment by reversing the sequences generated during the traceback. The final score is the value in the bottom-right cell of the matrix.

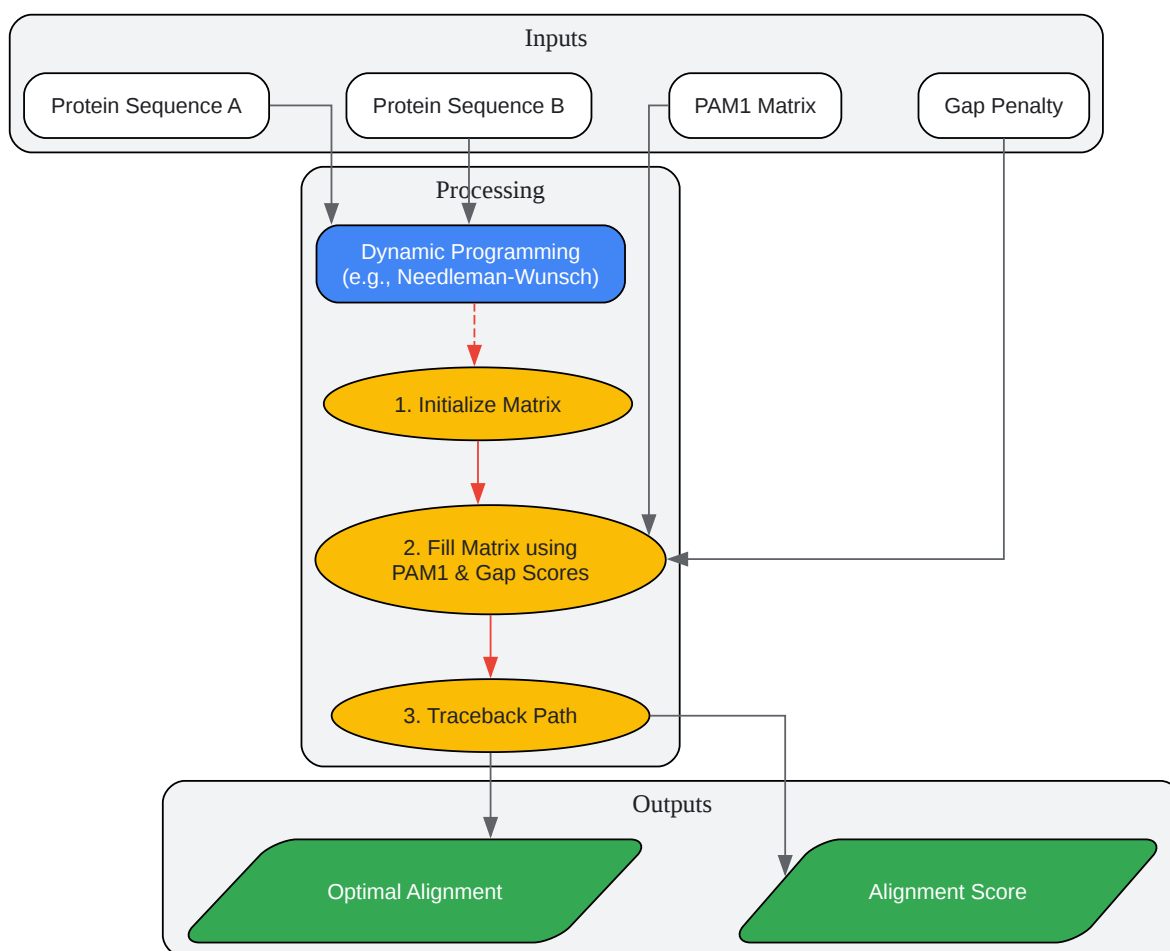
Table 2: Sample Alignment Score Calculation

| Alignment   | Seq1       | G  | S | A  | Q  | V | K  |
|-------------|------------|----|---|----|----|---|----|
| Seq2        | G          | N  | P | Q  | L  | K |    |
| Score       | PAM1 Score | 11 | 2 | -1 | 12 | 2 | 13 |
| Total Score | 39         |    |   |    |    |   |    |

This table shows a simplified score calculation for a possible alignment without gaps. The actual optimal alignment is determined by the full dynamic programming procedure.

## Visualization of the Alignment Workflow

The following diagram illustrates the logical flow of using the **PAM1** matrix for protein sequence alignment.



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Caption: Workflow for protein sequence alignment using the **PAM1** matrix.

## Concluding Remarks

The **PAM1** matrix is a foundational tool for the comparative analysis of closely related protein sequences. Its derivation from empirical data on accepted mutations provides a biologically relevant scoring system.[12] While for more distantly related sequences, higher-order PAM matrices or BLOSUM matrices are generally preferred, the **PAM1** matrix remains the most appropriate choice for quantifying similarity and producing accurate alignments when sequence identity is high.[13][14] Adherence to the detailed protocol described above will enable researchers to reliably align sequences and draw meaningful biological conclusions.

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## References

- 1. bpc.uni-frankfurt.de [bpc.uni-frankfurt.de]
- 2. americancollege.edu.in [americancollege.edu.in]
- 3. Point accepted mutation - Wikipedia [en.wikipedia.org]
- 4. cs.purdue.edu [cs.purdue.edu]
- 5. Smith-Waterman Algorithm - Local Alignment of Sequences (Theory) : Bioinformatics Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. Computing Scoring Matrices for Amino acids and Long pairwise Alignment in R (Theory) : Bioinformatics and Data Science in Biotechnology : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. faculty.coe.drexel.edu [faculty.coe.drexel.edu]
- 8. eecs.yorku.ca [eecs.yorku.ca]
- 9. Global alignment of two sequences - Needleman-Wunsch Algorithm (Theory) : Bioinformatics Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. scribd.com [scribd.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Scoring matrices [proq.bioinfo.se]



- 13. biogem.org [biogem.org]
- 14. Point Accepted Mutation Matrices: PAM & BLOSUM [proteinstructures.com]
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